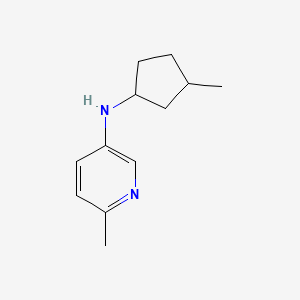
5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H14N2O2 It features a furan ring substituted with a piperazine moiety and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid.
Reduction: 5-(Piperazin-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The furan ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the synthesis of polyesters.
2,5-Bis(hydroxymethyl)furan: Features hydroxymethyl groups and is used in the synthesis of various polymers.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(piperazin-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-2-1-9(14-10)7-12-5-3-11-4-6-12/h1-2,8,11H,3-7H2 |
Clé InChI |
UTCDFMIILWBCRU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


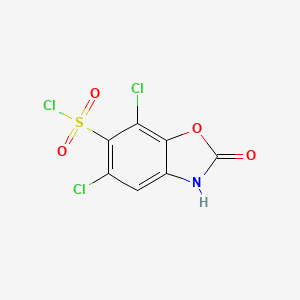
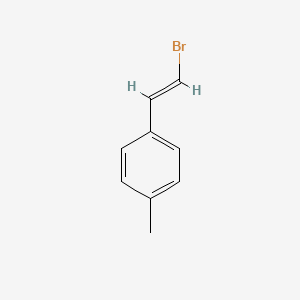
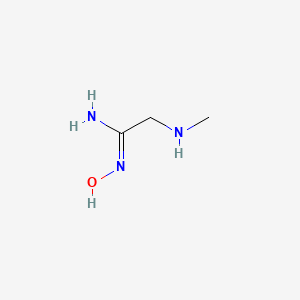
amine](/img/structure/B15272421.png)

![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
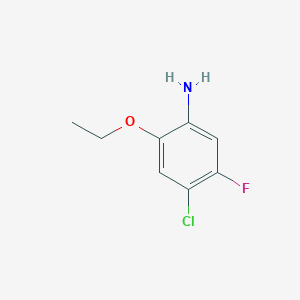

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)

